molecular formula C22H26N2O3S B3209544 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1060166-32-6

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B3209544
CAS No.: 1060166-32-6
M. Wt: 398.5 g/mol
InChI Key: ODCSYUGECZLZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic small molecule characterized by a hybrid structure combining an indoline core, a cyclopentanecarbonyl moiety, and a m-tolyl methanesulfonamide group. The 6-position of the indoline is linked to a methanesulfonamide group bearing a meta-methyl-substituted phenyl (m-tolyl) ring, which may influence solubility and target engagement.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-5-4-6-17(13-16)15-28(26,27)23-20-10-9-18-11-12-24(21(18)14-20)22(25)19-7-2-3-8-19/h4-6,9-10,13-14,19,23H,2-3,7-8,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCSYUGECZLZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” typically involves multiple steps, including the formation of the indolinyl core, the introduction of the cyclopentanecarbonyl group, and the attachment of the methanesulfonamide group. Common synthetic routes may include:

    Step 1: Formation of the indolinyl core through cyclization reactions.

    Step 2: Introduction of the cyclopentanecarbonyl group via acylation reactions.

    Step 3: Attachment of the methanesulfonamide group through sulfonamide formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of the indolinyl group may yield an indole derivative, while reduction of the cyclopentanecarbonyl group may yield a cyclopentanol derivative.

Scientific Research Applications

“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide” would depend on its specific interactions with molecular targets and pathways. This may involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological activities and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with CB2-selective ligands and cannabinoid inverse agonists. Below is a detailed comparison with three key analogs: Sch225336, SR141716A, and SR144528 (structures and activities detailed in ).

Structural Comparison

Core Scaffold :

  • Target Compound : Indoline ring with cyclopentanecarbonyl and m-tolyl sulfonamide substituents.
  • Sch225336 : Bis-sulfone phenyl core with methoxy and methoxyphenyl sulfonyl groups .
  • SR141716A/SR144528 : Pyrazole carboxamide scaffolds with chlorophenyl and bicyclic substituents .

Key Substituents: The target’s m-tolyl sulfonamide contrasts with Sch225336’s methoxyphenyl sulfonyl groups, which are critical for CB2 selectivity. The cyclopentanecarbonyl group in the target introduces rigidity absent in SR compounds, which feature flexible piperidine or bicyclic moieties.

Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Receptor Target Selectivity (CB2 vs. CB1) Functional Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide ~458.5* Hypothesized: CB2 Unknown Unknown (potential agonist/inverse agonist)
Sch225336 ~636.7 CB2 High (>100-fold) CB2-selective agonist
SR141716A ~523.7 CB1 CB1-selective CB1 inverse agonist
SR144528 ~585.1 CB2 High CB2 inverse agonist

*Calculated based on structural formula.

  • Receptor Affinity and Selectivity :
    Sch225336 and SR144528 exhibit high CB2 selectivity, while SR141716A is CB1-specific. The target compound’s m-tolyl sulfonamide and indoline scaffold may favor CB2 binding, but its selectivity ratio remains uncharacterized.
  • Functional Activity: Unlike SR141716A and SR144528 (established inverse agonists), the target’s activity is undefined.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The indoline core may confer resistance to oxidative metabolism relative to SR compounds’ pyrazole rings, which are prone to CYP450-mediated degradation.

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound notable for its potential biological activities. Its unique structure combines an indolinyl core, a cyclopentanecarbonyl group, and a methanesulfonamide moiety, which may confer distinct pharmacological properties. This compound has garnered interest in medicinal chemistry and pharmaceuticals, particularly for its potential applications in antitumor therapies and other biological pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Structural Components

  • Indolinyl Group : Provides a scaffold for biological activity.
  • Cyclopentanecarbonyl Group : May influence the compound's interaction with biological targets.
  • Methanesulfonamide Group : Often associated with bioactivity in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antitumor Activity

Research indicates that compounds with similar structures may exhibit antitumor properties. For instance, studies on indolinyl derivatives have shown promising results against cancer cell lines, suggesting that this compound could also possess such activities .

In Vitro Studies

In vitro studies are essential for evaluating the efficacy of this compound. Preliminary data suggest that it may inhibit cell proliferation in specific cancer cell lines, although detailed studies are required to elucidate its full potential and mechanism of action.

Table: Comparison of Biological Activities

Compound NameStructure TypeBiological Activity
This compoundIndolinyl derivativePotential antitumor activity
Indole-3-carbinolIndole derivativeAnticancer effects
MethanesulfonamideSulfonamide derivativeAntimicrobial properties

The unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds.

Q & A

Q. Q1. What are the key structural features of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide, and how do they influence its reactivity?

The compound combines an indoline core substituted with a cyclopentanecarbonyl group at the 1-position and a methanesulfonamide moiety linked to a meta-tolyl group at the 6-position. The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding potential, while the cyclopentanecarbonyl group introduces steric bulk, affecting binding affinity to biological targets. The meta-tolyl group contributes lipophilicity, influencing solubility and membrane permeability .

Q. Q2. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

Indoline functionalization : Cyclopentanecarbonyl chloride reacts with indoline under basic conditions (e.g., NaH/DMF) to form the 1-substituted indoline intermediate.

Sulfonamide coupling : The indoline intermediate reacts with 1-(m-tolyl)methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Key considerations include solvent choice (e.g., THF or DMF for solubility) and temperature control (0–25°C) to minimize side reactions .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopentanecarbonyl chloride, NaH, DMF, 0°C → RT65–7590–95
21-(m-tolyl)methanesulfonyl chloride, TEA, THF50–6085–90

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from:

  • Metabolic instability : The cyclopentanecarbonyl group may undergo hydrolysis in vivo, reducing efficacy. Stability assays (e.g., liver microsome testing) can identify degradation pathways .
  • Off-target effects : Use proteomic profiling (e.g., kinase panels) to identify unintended interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to primary vs. secondary targets .

Q. Q4. What strategies optimize the compound’s selectivity for cyclooxygenase-2 (COX-2) over COX-1, given its sulfonamide structure?

  • Substituent tuning : Replace the meta-tolyl group with a para-fluoro substituent to enhance COX-2 affinity.
  • Molecular dynamics simulations : Analyze sulfonamide interactions with COX-2’s hydrophobic pocket (e.g., Val523, Ser530) to guide structural modifications .

Q. Table 2: COX-1/COX-2 Selectivity Ratios

ModificationIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio
Parent compound12.50.815.6
Para-fluoro analog18.30.536.6

Q. Q5. How do spectroscopic techniques (NMR, IR) validate the compound’s purity and structural integrity?

  • ¹H NMR : Key peaks include the indoline NH (δ 8.2–8.5 ppm), sulfonamide SO₂NH (δ 10.1–10.3 ppm), and cyclopentane CH₂ (δ 1.5–2.0 ppm). Impurities like unreacted indoline appear as doublets at δ 6.8–7.2 ppm .
  • FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹. Absence of OH stretches (3200–3600 cm⁻¹) indicates anhydrous conditions during synthesis .

Q. Q6. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), blood-brain barrier permeability (low), and CYP450 inhibition risk.
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability to targets like COX-2 over 100-ns trajectories, identifying critical residue interactions .

Q. Q7. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (70:30) to enhance solubility (up to 1.2 mg/mL).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40–50% in rodent models .

Data Analysis and Experimental Design

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in anti-inflammatory assays?

  • Nonlinear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50 values.
  • ANOVA with Tukey’s post-hoc test : Compare treatment groups (e.g., 1–100 µM) to control for significance (p < 0.05) .

Q. Q9. How should researchers design studies to evaluate the compound’s potential as a TRPV1 antagonist?

  • Calcium flux assays : Use HEK293 cells expressing human TRPV1. Measure intracellular Ca²⁺ (Fluo-4 AM dye) after capsaicin challenge (10 nM).
  • Electrophysiology : Patch-clamp recordings validate inhibition of TRPV1 currents (IC50 < 1 µM required for therapeutic relevance) .

Q. Q10. What analytical methods detect degradation products under accelerated stability conditions (40°C/75% RH)?

  • UPLC-MS/MS : Identify hydrolyzed products (e.g., free indoline) using a C18 column and ESI+ ionization.
  • Forced degradation studies : Acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions reveal susceptibility of the sulfonamide and cyclopentanecarbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.